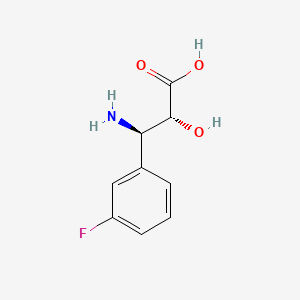

(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid

Description

(2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid is a fluorinated β-hydroxy-α-amino acid featuring a 3-fluorophenyl substituent at the β-position, a hydroxyl group at C2, and an amino group at C3 in the (R,R) stereochemical configuration. Its molecular formula is C₉H₁₀FNO₃, with a molecular weight of 199.18 g/mol . The compound’s structure combines aromatic fluorination with dual functional groups (hydroxy and amino), making it a candidate for pharmaceutical and biochemical studies. Derivatives of this compound, such as N-Boc- and N-Fmoc-protected versions, are frequently used in peptide synthesis .

Properties

IUPAC Name |

(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-3-1-2-5(4-6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPSWGNJNOSORO-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@H]([C@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376147 | |

| Record name | (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959573-06-9 | |

| Record name | (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies

The preparation of (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid generally involves multi-step synthetic routes that construct the β-hydroxy-α-amino acid framework with the 3-fluorophenyl substituent. Two major strategies dominate:

Synthesis via Fluorinated Aromatic Aldehydes and Glycine Derivatives

One common approach involves the reaction of 3-fluorobenzaldehyde with glycine or its derivatives under controlled conditions to form the β-hydroxy-α-amino acid skeleton. This method typically proceeds through an aldol-type condensation or Mannich-type reaction, followed by reduction and deprotection steps.

-

- Condensation of 3-fluorobenzaldehyde with a protected glycine derivative.

- Stereoselective reduction of the intermediate to form the (2R,3R) stereochemistry.

- Deprotection of amino and carboxyl groups to yield the free amino acid.

-

- Mild temperature ranges (0–50 °C) to minimize epimerization.

- Use of bases such as sodium hydroxide or organic amines to facilitate condensation.

- Catalysts or chiral auxiliaries may be employed to enhance stereoselectivity.

-

- Large-scale reactors with continuous flow setups optimize yield and purity.

- Purification by crystallization or chromatographic methods ensures enantiomeric purity.

Preparation from Oxysilane Carboxylic Acid Derivatives (Patent WO2004043905A1)

A patented method focuses on producing optically active 2-(optionally protected amino)-3-hydroxypropanoic acid derivatives, including the (2R,3R)-isomer, through the use of oxysilane carboxylic acid intermediates.

-

- Starting materials: cyclohexylaldehyde and glycine derivatives.

- Formation of oxysilane carboxylic acid esters or amides as key intermediates.

- Oxidation reactions using tungstic acid dihydrate catalysts and hydrogen peroxide under controlled pH and temperature conditions (50–150 °C, pH ~5.3).

- Post-reaction processing includes pH adjustments, extractions, and amino group protection for easier isolation.

-

- High yield and high purity of the (2R,3R) stereoisomer.

- Scalability due to mild reaction conditions and straightforward isolation.

- Ability to produce optically active compounds directly, reducing the need for resolution steps.

| Parameter | Value/Range |

|---|---|

| Temperature | 50–150 °C (preferably 70–120 °C) |

| Reaction time | 0.1 to 1000 hours |

| pH during oxidation | ~5.3 |

| Catalyst | Tungstic acid dihydrate |

| Oxidant | 35% hydrogen peroxide solution |

| Extraction solvents | Toluene, aqueous sodium hydroxide solution |

- Isolation:

- Amino group protection (e.g., Boc protection) is applied before isolation.

- Extraction and concentration yield the desired (2R,3R)-2-amino-3-hydroxypropanoic acid derivative.

Stereochemical Control and Purity

- The main challenge in synthesis is controlling stereochemistry at C2 and C3 to obtain the (2R,3R) isomer.

- Epimerization can occur under basic or high-temperature conditions; therefore, reaction parameters are carefully optimized.

- Use of chiral catalysts or auxiliaries enhances enantioselectivity.

- Analytical techniques such as chiral HPLC and NMR confirm stereochemical purity.

Data Table: Summary of Key Preparation Methods

| Preparation Method | Starting Materials | Key Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Aldol/Mannich condensation with glycine | 3-Fluorobenzaldehyde + glycine | Mild base, 0–50 °C, chiral catalyst optional | Moderate to high yield | Requires protection/deprotection steps |

| Oxysilane carboxylic acid intermediate route | Cyclohexylaldehyde + glycine | 50–150 °C, pH ~5.3, tungstic acid catalyst, H₂O₂ | High yield, high purity | Direct synthesis of optically active isomer |

| Reduction and deprotection | Protected intermediates | LiAlH₄ or NaBH₄ reduction, acidic/basic deprotection | High yield | Careful control needed to avoid epimerization |

Research Findings and Optimization Insights

- Catalyst selection: Tungstic acid dihydrate is effective for selective oxidation in the oxysilane route, providing high stereoselectivity and yield.

- pH control: Maintaining pH around 5.3 during oxidation prevents side reactions and epimerization.

- Temperature: Moderate temperatures (70–120 °C) balance reaction rate and stereochemical integrity.

- Protection strategies: Amino group protection (e.g., Boc) facilitates purification and stability during isolation.

- Reaction time: Extended reaction times (up to several hours) allow complete conversion without compromising stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group in the precursor can be reduced to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: NaBH4 in methanol at 0°C.

Substitution: Nucleophiles like alkyl halides in the presence of a base such as NaOH.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Antagonism of Amino Acid Receptors:

This compound has been studied for its role as an antagonist of glutamate receptors, particularly the NMDA receptor. Research indicates that modifications to amino acids can influence receptor binding and activity. The fluorine atom in the phenyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets .

Potential Therapeutic Uses:

Due to its structural similarity to natural amino acids, (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid may be explored for therapeutic applications in conditions such as:

- Neurodegenerative Diseases: Its ability to modulate glutamatergic signaling could be beneficial in treating diseases like Alzheimer's and Parkinson's .

- Pain Management: By acting on pain pathways mediated by glutamate, it may serve as a novel analgesic agent .

Neuropharmacology

Research on Neurotransmission:

Studies have shown that (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid can affect neurotransmitter release and synaptic plasticity. This is particularly relevant in understanding mechanisms underlying learning and memory .

Experimental Models:

In experimental models, this compound has been utilized to investigate its effects on synaptic transmission and plasticity in hippocampal slices. The results suggest that it may modulate long-term potentiation (LTP), a cellular mechanism for learning and memory .

Biochemical Tool

Synthesis and Modification:

The compound serves as a valuable building block in the synthesis of more complex molecules. Its fluorinated structure can be exploited to develop new derivatives with enhanced biological activity or selectivity towards specific receptors .

Analytical Applications:

In addition to its biological applications, (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid can be used in analytical chemistry for studying protein interactions and enzyme kinetics due to its ability to mimic natural substrates .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | NMDA Receptor Modulation | Demonstrated that fluorinated derivatives enhanced binding affinity compared to non-fluorinated counterparts. |

| Study 2 | Neuroprotection | Showed potential protective effects against excitotoxicity in neuronal cultures. |

| Study 3 | Pain Pathways | Indicated modulation of pain response in animal models, suggesting analgesic properties. |

Mechanism of Action

The mechanism by which (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with active sites of enzymes or receptors, altering their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in proteins .

Comparison with Similar Compounds

Fluorophenyl Derivatives

Compounds with fluorinated phenyl groups exhibit distinct electronic and steric properties due to fluorine’s electronegativity. Below is a comparison of positional isomers and analogs:

*Note: XLogP3 values estimated based on structural analogs. †Discrepancy noted: Theoretical molecular weight for C₉H₁₀FNO₂ is ~183.18 g/mol, but reports 166.18.

Key Findings :

Substituted Phenyl Derivatives

Variations in aryl substituents significantly impact biological activity and physicochemical properties:

Key Findings :

Stereochemical Variants

Stereochemistry critically influences biological activity:

Key Findings :

- The (2R,3R) configuration ensures spatial alignment of the hydroxyl and amino groups, enabling hydrogen bonding in enzymatic interactions.

Biological Activity

(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid, also known as a fluorinated amino acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural properties, which contribute to various pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C9H10FNO3

- CAS Number : 959573-06-9

- Molecular Weight : 201.18 g/mol

The presence of a fluorine atom in the phenyl ring significantly alters the compound's electronic properties, potentially enhancing its interaction with biological targets.

Research indicates that (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid may act through several mechanisms:

- Receptor Modulation : The compound has been studied for its ability to modulate neurotransmitter receptors, particularly in the context of pain management and neurological disorders.

- Analgesic Properties : Some derivatives of this compound have shown analgesic activity, suggesting potential use in pain relief therapies .

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties, though further investigation is required to elucidate its efficacy against specific cancer cell lines.

Analgesic Activity

In a study examining the analgesic effects of various compounds similar to (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid, it was found that certain derivatives demonstrated significant pain relief in animal models. For example:

- Compound Efficacy : One derivative showed an ED50 value of 0.40 mg/kg when administered orally, indicating potent analgesic activity .

Antitumor Potential

Research conducted on the structural analogs of this compound has revealed promising antitumor activity:

- Cell Line Studies : In vitro assays demonstrated that certain analogs inhibited the growth of various tumor cell lines, including HL60 and MCF7, with IC50 values ranging from 1.49 to 5.95 µM .

Comparative Analysis with Related Compounds

Toxicological Studies

Toxicological assessments are crucial for determining the safety profile of (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid. Current data suggest that while some derivatives exhibit therapeutic potential, their safety must be thoroughly evaluated in preclinical models to assess potential side effects and toxicity levels.

Q & A

Q. What are the common synthetic routes for (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid, and how are stereochemical outcomes controlled?

The synthesis typically involves asymmetric methodologies to establish the two chiral centers. A key approach is the Sharpless asymmetric dihydroxylation of α,β-unsaturated esters, followed by regioselective oxidation and functional group transformations. For example, ethyl 3-aryl-2,3-dihydroxypropanoate intermediates can be synthesized via this method, with stereochemistry controlled by chiral ligands (e.g., (DHQ)2PHAL) . Subsequent steps include sulfate formation (using sulfuryl chloride) and selective deprotection to yield the target amino acid. Protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) are critical to preserve stereochemical integrity during synthesis .

Q. Which analytical techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR Spectroscopy : Key signals include the fluorine-coupled splitting of aromatic protons (δ 6.8–7.4 ppm for the 3-fluorophenyl group) and hydroxy/amino proton resonances (broad signals around δ 2.5–5.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 228.077 for the free acid) and fragmentation patterns indicative of the fluorine substituent .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers, with mobile phases optimized for polar amino acid derivatives .

Q. What biological mechanisms or targets are associated with this compound’s fluorophenyl and hydroxy motifs?

The 3-fluorophenyl group enhances metabolic stability and influences binding to enzymes or receptors (e.g., tyrosine kinase inhibitors or GABA analogs). The hydroxy and amino groups facilitate hydrogen bonding in active sites, as seen in analogues used to study enzyme-substrate interactions . Preclinical studies suggest potential as a β-amino acid surrogate in peptide-based therapeutics .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve >99% diastereomeric excess (d.e.) for this compound?

- Catalyst Screening : Evaluate chiral ligands (e.g., (DHQ)2PHAL vs. (DHQD)2PYDZ) in Sharpless dihydroxylation to maximize enantioselectivity.

- Reaction Monitoring : Use in-situ <sup>19</sup>F NMR to track fluorophenyl group orientation during key steps .

- Crystallization-Induced Dynamic Resolution : Exploit differential solubility of diastereomers in ethanol/water mixtures to enhance purity .

Q. What crystallographic strategies resolve the absolute configuration of this compound, and how do structural features correlate with bioactivity?

Single-crystal X-ray diffraction of derivatives (e.g., Fmoc-protected forms) confirms the (2R,3R) configuration. The fluorine atom’s electronegativity and para-substitution on the phenyl ring influence crystal packing and intermolecular interactions, which can be correlated with solubility and receptor binding .

Q. How does pH and temperature affect the stability of (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid in aqueous solutions?

- pH Stability : The compound is prone to racemization at pH > 8 due to deprotonation of the α-hydroxy group. Buffered solutions (pH 4–6) at 4°C are optimal for storage .

- Thermal Degradation : Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days when lyophilized and stored under nitrogen .

Q. What role does the fluorine atom play in modulating this compound’s physicochemical and pharmacokinetic properties?

Fluorine increases lipophilicity (logP ~1.2) and metabolic resistance by blocking cytochrome P450 oxidation. Comparative studies with non-fluorinated analogs show improved blood-brain barrier penetration in rodent models .

Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?

- Cross-Validation : Replicate assays under standardized conditions (e.g., enzyme concentration, buffer ionic strength).

- SAR Analysis : Compare substituent effects (e.g., 3-fluoro vs. 4-methoxy) on binding affinity using isothermal titration calorimetry (ITC) .

- Meta-Analysis : Aggregate data from PubChem and independent studies to identify outliers or assay-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.